molecular formula C4H4N2OS B13329444 5-Hydroxypyrimidine-2(1H)-thione

5-Hydroxypyrimidine-2(1H)-thione

Cat. No.: B13329444
M. Wt: 128.15 g/mol
InChI Key: YQCYXOIHBASUGP-UHFFFAOYSA-N
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Description

5-Hydroxypyrimidine-2(1H)-thione is a heterocyclic compound that features a pyrimidine ring with a hydroxyl group at the 5-position and a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxypyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiourea with β-dicarbonyl compounds, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypyrimidine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The thione group can be reduced to a thiol or further to a sulfide.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to introduce new functional groups.

Major Products Formed

    Oxidation: Formation of 5-oxo-pyrimidine-2(1H)-thione.

    Reduction: Formation of 5-hydroxy-2-thiol-pyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

5-Hydroxypyrimidine-2(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Hydroxypyrimidine-2(1H)-thione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and thione groups can form hydrogen bonds and coordinate with metal ions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxypyrimidine-2(1H)-one: Similar structure but with a carbonyl group instead of a thione group.

    2-Mercaptopyrimidine: Contains a thiol group at the 2-position instead of a thione group.

    5-Methylpyrimidine-2(1H)-thione: Similar structure but with a methyl group at the 5-position instead of a hydroxyl group.

Uniqueness

5-Hydroxypyrimidine-2(1H)-thione is unique due to the presence of both hydroxyl and thione groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C4H4N2OS

Molecular Weight

128.15 g/mol

IUPAC Name

5-hydroxy-1H-pyrimidine-2-thione

InChI

InChI=1S/C4H4N2OS/c7-3-1-5-4(8)6-2-3/h1-2,7H,(H,5,6,8)

InChI Key

YQCYXOIHBASUGP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=S)N1)O

Origin of Product

United States

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